

A Comprehensive Spectroscopic Guide to 2-(6-Methoxypyridin-2-yl)acetic acid

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Compound of Interest

Compound Name: 2-(6-Methoxypyridin-2-yl)acetic acid

Cat. No.: B2426652

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Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the compound **2-(6-Methoxypyridin-2-yl)acetic acid** (CAS 944896-97-3).^[1] As a valuable heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document serves as a practical reference for researchers, scientists, and drug development professionals, detailing the expected outcomes and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction: The Structural Imperative

2-(6-Methoxypyridin-2-yl)acetic acid is a substituted pyridine derivative featuring three key functional components: a pyridine ring, a methoxy group, and a carboxylic acid moiety. The interplay of these groups dictates the molecule's chemical reactivity and its three-dimensional conformation, making it a versatile scaffold in synthetic applications.

Accurate characterization is the bedrock of reliable science. For any scientist utilizing this compound, verifying its identity and purity is not merely a preliminary step but a prerequisite for valid downstream results. This guide employs a multi-technique spectroscopic approach, as no single method provides a complete structural picture. By integrating data from NMR, IR, and MS, we can construct a comprehensive and self-validating profile of the molecule.

Molecular Structure:

- Chemical Formula: C₈H₉NO₃[\[1\]](#)[\[2\]](#)
- Molecular Weight: 167.16 g/mol
- IUPAC Name: (6-methoxy-2-pyridinyl)acetic acid[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the molecular framework and define the chemical environment of each atom.

Expertise in Practice: NMR Experimental Protocol

The quality of NMR data is directly dependent on a well-designed experimental setup. The following protocol is optimized for compounds of this class.

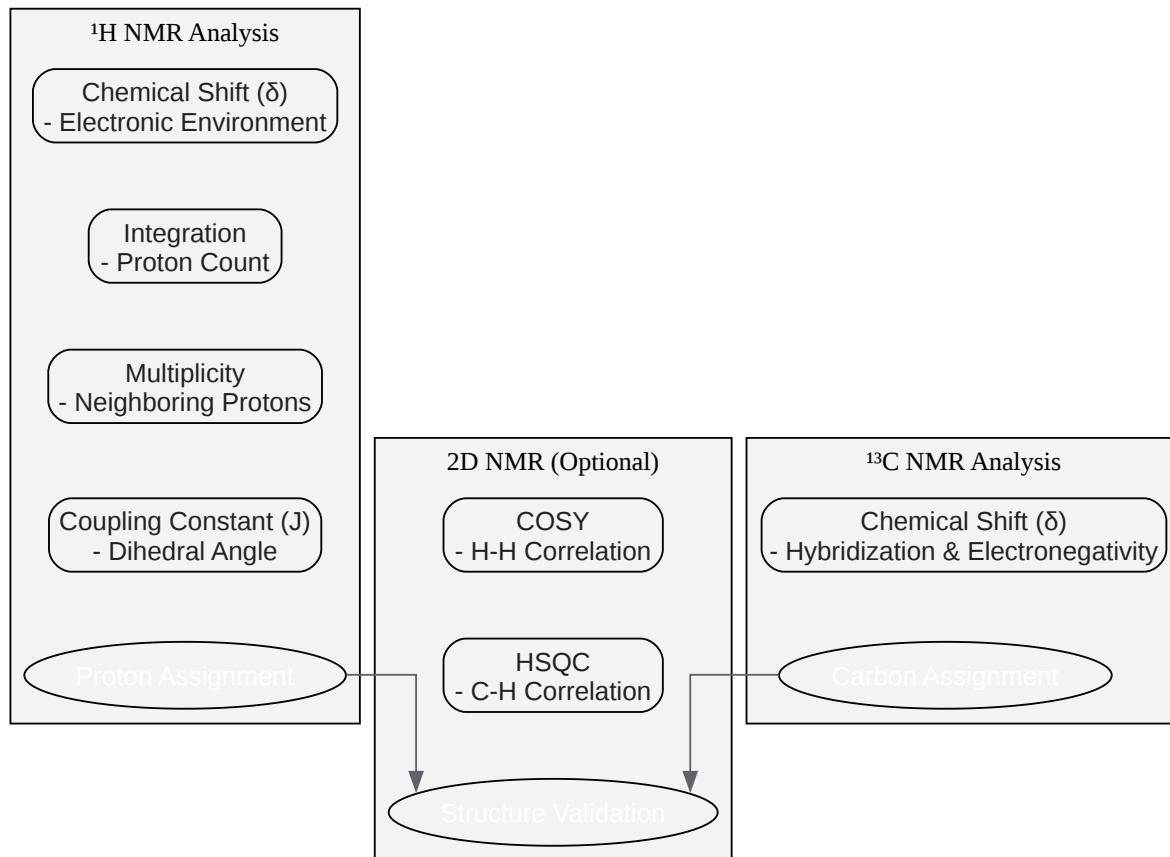
Step-by-Step Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **2-(6-Methoxypyridin-2-yl)acetic acid**.
- Solvent Selection: Dissolve the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
 - Causality Explained: DMSO-d₆ is chosen for its excellent solvating power for polar compounds, particularly those with carboxylic acid groups. Unlike CDCl₃, it readily forms hydrogen bonds, which prevents concentration-dependent shifts of the acidic proton and ensures a sharp, observable signal. The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) does not typically interfere with key analyte signals.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:

- Acquire data over a spectral width of at least 16 ppm to ensure the highly deshielded carboxylic acid proton (~12 ppm) is observed.[3]
- Employ a 30-degree pulse angle with a relaxation delay of 2 seconds and acquire 16-32 scans. This ensures quantitative integration and a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to ~220 ppm. Carboxyl carbons can be downfield, near 170-180 ppm.[3]
 - A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .

Data Interpretation Workflow



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Caption: Workflow for NMR data interpretation and structural validation.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Signal Assignment	Predicted δ (ppm)	Multiplicity	Integration	Coupling (J, Hz)	Rationale
COOH	~12.5	Broad Singlet	1H	-	Highly deshielded acidic proton, exchange broadening. [3]
H4	~7.70	Triplet	1H	$J(4,3) \approx 8.0$, $J(4,5) \approx 8.0$	Electronically deshielded by ring nitrogen and influenced by adjacent protons.
H3	~6.85	Doublet	1H	$J(3,4) \approx 8.0$	Ortho-coupled to H4.
H5	~6.75	Doublet	1H	$J(5,4) \approx 8.0$	Ortho-coupled to H4 and shielded by the adjacent methoxy group.
OCH ₃	~3.85	Singlet	3H	-	Typical chemical shift for an aryl methoxy group.
CH ₂	~3.70	Singlet	2H	-	Methylene protons adjacent to both the

aromatic ring
and carbonyl
group.

Predicted ^{13}C NMR Spectral Data (101 MHz, DMSO- d_6)

Signal Assignment	Predicted δ (ppm)	Rationale
C=O	~172.0	Carboxylic acid carbonyl carbon, significantly deshielded. ^[3]
C6	~163.5	Pyridine carbon attached to the highly electronegative oxygen of the methoxy group.
C2	~156.0	Pyridine carbon attached to the acetic acid side chain.
C4	~139.0	Deshielded pyridine carbon due to its position relative to the nitrogen.
C3	~111.0	Shielded pyridine carbon.
C5	~109.0	Shielded pyridine carbon, influenced by the electron-donating methoxy group.
OCH_3	~53.0	Typical shift for a methoxy carbon.
CH_2	~42.0	Aliphatic carbon adjacent to a carbonyl and aromatic ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites

molecular vibrations.

Expertise in Practice: IR Experimental Protocol

Step-by-Step Methodology (ATR-FTIR):

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal stage.
- Sample Application: Place a small amount (1-2 mg) of the solid **2-(6-Methoxypyridin-2-yl)acetic acid** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000–600 cm^{-1} .
 - Causality Explained: The ATR technique is preferred for its simplicity, speed, and minimal sample preparation. The quality of the spectrum, especially for the broad O-H stretch, depends on firm, consistent contact with the crystal.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3300–2500	O–H Stretch (very broad)	Carboxylic Acid	The extreme broadness is the hallmark of the hydrogen-bonded dimer formed by carboxylic acids.[3][4][5][6]
~3050	C–H Stretch (aromatic)	Pyridine Ring	Aromatic C–H stretches typically appear just above 3000 cm ⁻¹ .[7]
~2950, ~2850	C–H Stretch (aliphatic)	CH ₂ and OCH ₃	Stretching vibrations for sp ³ hybridized C–H bonds.
1760–1690	C=O Stretch (strong)	Carboxylic Acid	A very strong, sharp absorption characteristic of the carbonyl group. Its exact position depends on dimerization.[3][4][5]
1600–1585, 1500–1400	C=C & C=N Stretch	Pyridine Ring	Vibrations within the aromatic ring system. [7]
1320–1210	C–O Stretch	Carboxylic Acid, Methoxy	Stretching vibrations for the C–O single bonds.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns.

Expertise in Practice: MS Experimental Protocol

Step-by-Step Methodology (LC-MS with ESI):

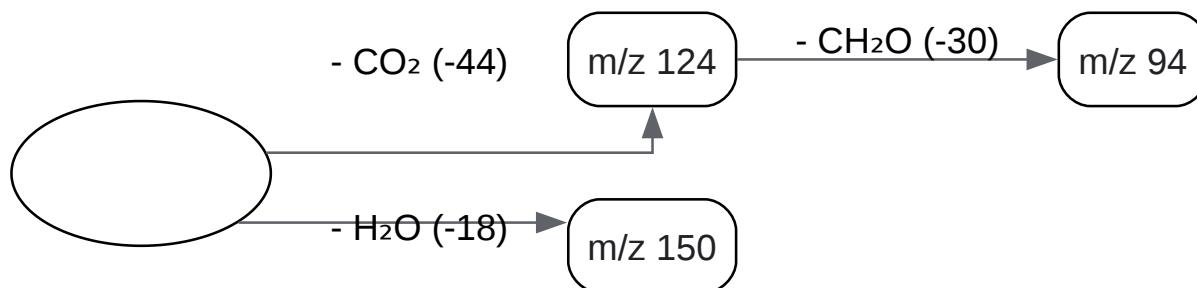
- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 μ g/mL.
- Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode.
 - Causality Explained: ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion. The pyridine nitrogen is basic and readily accepts a proton, making positive mode ESI ($[M+H]^+$) highly effective for this class of compounds.^[8]
- Mass Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
- Fragmentation (MS/MS): Isolate the $[M+H]^+$ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum, which can be used for structural confirmation.

Predicted Mass Spectrometry Data (ESI+)

- Calculated Exact Mass ($C_8H_9NO_3$): 167.05824
- Predicted $[M+H]^+$: m/z 168.06552^[2]
- Predicted $[M+Na]^+$: m/z 190.04746^[2]

Plausible Fragmentation Pathway

The fragmentation of **2-(6-Methoxypyridin-2-yl)acetic acid** in ESI+ MS/MS would likely proceed through several key losses from the protonated molecular ion ($[M+H]^+$ at m/z 168).



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Caption: A plausible fragmentation pathway for $[M+H]^+$ of the target molecule.

Predicted Major Fragments:

- m/z 150: Loss of water (H_2O) from the carboxylic acid group.
- m/z 124: Decarboxylation, representing the loss of CO_2 (44 Da), a common fragmentation for carboxylic acids.
- m/z 94: Subsequent loss of formaldehyde (CH_2O , 30 Da) from the methoxy group of the m/z 124 fragment.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of **2-(6-Methoxypyridin-2-yl)acetic acid** is definitively achieved through the synergistic application of NMR, IR, and MS.

- NMR confirms the precise proton and carbon framework, including the substitution pattern on the pyridine ring.
- IR provides immediate confirmation of the essential carboxylic acid and methoxy functional groups through their characteristic vibrational bands.
- MS verifies the molecular weight and offers corroborating structural evidence via predictable fragmentation patterns.

Together, these techniques provide a robust and self-validating dataset that ensures the identity, purity, and structural integrity of the compound, empowering researchers to proceed

with confidence in their synthetic and developmental endeavors.

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